molecular formula C17H23N2NaO4 B2952223 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate CAS No. 2197052-64-3

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate

Cat. No.: B2952223
CAS No.: 2197052-64-3
M. Wt: 342.371
InChI Key: OMXWKEYBEONXEZ-UHFFFAOYSA-M
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Description

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-phenylacetate is a sodium salt derivative featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a phenylacetate moiety. This compound is structurally categorized as a Boc-protected amine, a class widely used in medicinal chemistry for intermediate synthesis due to its stability and ease of deprotection under acidic conditions.

The Boc group serves to protect the piperazine nitrogen during synthetic processes, while the sodium carboxylate enhances aqueous solubility compared to ester or free acid forms. Such properties make it valuable in formulations requiring polar solvents or biological compatibility.

Properties

IUPAC Name

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4.Na/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)14(15(20)21)13-7-5-4-6-8-13;/h4-8,14H,9-12H2,1-3H3,(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXWKEYBEONXEZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for drug development. Industry: It is used in the production of materials and chemicals that require specific structural features.

Mechanism of Action

The mechanism by which Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-phenylacetate exerts its effects depends on its derivatives and the biological targets they interact with. The Boc-protected piperazine can act as a nucleophile, while the phenylacetate moiety may participate in interactions with various enzymes or receptors.

Molecular Targets and Pathways Involved:

  • Enzymes: Potential targets include enzymes involved in metabolic pathways.

  • Receptors: The compound may interact with receptors in the central nervous system or other tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

(a) Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-2-yl)acetate
  • Key Difference : The phenyl group in the target compound is replaced with a pyridin-2-yl ring.
  • This may enhance binding affinity in biological systems targeting enzymes with polar active sites.
  • Availability : Discontinued (CymitQuimica).
(b) Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate
  • Key Difference : A trifluoromethyl (-CF₃) group is added at the para position of the phenyl ring.
  • Impact : The electron-withdrawing -CF₃ group increases lipophilicity and metabolic stability, making this analog suitable for applications requiring prolonged half-life, such as CNS-targeted drugs.
  • Availability : Available upon inquiry (CymitQuimica).
(c) Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate
  • Key Difference : Pyridin-4-yl replaces phenyl.
  • Molecular Weight : 343.35 g/mol.

Ester and Piperidino Derivatives

(a) Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)-piperazin-1-yl]isonicotinate
  • Key Difference : A pentafluorophenyl ester replaces the sodium carboxylate.
  • Impact : The ester group increases lipophilicity, favoring organic-phase reactions. The pentafluorophenyl moiety enhances electrophilicity, making it reactive in nucleophilic acyl substitutions.
  • Melting Point : 112–113°C.
(b) Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate
  • Key Difference: Piperidino (a six-membered ring with one nitrogen) replaces piperazin-1-yl (a six-membered ring with two nitrogens).
  • The methyl ester further decreases solubility compared to sodium salts.
  • Price : $198.00 (500 mg).

Trifluoroacetate Salts and Fluorinated Derivatives

(a) 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
  • Key Difference : A trifluoroacetate counterion and fluorobenzoyl group replace the Boc-protected piperazine and phenylacetate.
  • Synthesis : Multi-step process involving Boc deprotection and TFA treatment.

Research Implications

  • Synthetic Utility : Sodium salts like the target compound offer advantages in aqueous-phase reactions, whereas ester derivatives (e.g., pentafluorophenyl) are preferred for organic-phase couplings.
  • Limitations : Lack of direct data on the target compound’s melting point, solubility, or stability necessitates further experimental validation.

References: [1] Safety Data Sheet for 2-[4-(Fmoc)piperazin-1-yl]acetic acid (2024). [2] Kanto Reagents Catalog (2022). [3] CymitQuimica Tertiary Amines Catalog (2025). [4] Bian et al., Acta Crystallographica Section E (2012). [5] CymitQuimica Fluorinated Compounds Catalog (2025). [6] Santa Cruz Biotechnology Product Listing (2025). [7] Huayuan Chemical Network (2024).

Biological Activity

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-phenylacetate (CAS No. 2251053-12-8) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22F3N2NaO4C_{18}H_{22}F_{3}N_{2}NaO_{4}, with a molecular weight of approximately 410.37 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological activities.

PropertyValue
Molecular FormulaC₁₈H₂₂F₃N₂NaO₄
Molecular Weight410.37 g/mol
CAS Number2251053-12-8
Purity>95%

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been reported to act as an antagonist of the CCR2b receptor, which is implicated in inflammatory responses. This receptor antagonism suggests potential applications in treating inflammatory diseases and conditions related to immune response modulation .

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound may possess antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial mechanism often involves disruption of bacterial cell integrity and inhibition of critical bacterial enzymes such as DNA gyrase .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on piperazine derivatives demonstrated significant antimicrobial activity against various bacterial strains, highlighting their potential as therapeutic agents in combating resistant infections. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development .
  • Inflammatory Response Modulation : Research indicates that this compound can modulate inflammatory pathways by blocking CCR2b receptors, thereby reducing the secretion of pro-inflammatory cytokines. This suggests potential use in treating chronic inflammatory conditions .

Table 2: Biological Activities and Applications

Activity TypeFindingsReferences
AntimicrobialEffective against MRSA and other strains
Inflammatory ModulationCCR2b receptor antagonist; reduces inflammation
Potential Therapeutic UsesTreatment for infections and inflammatory diseases

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